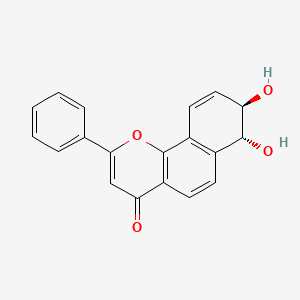
alpha-Naphthoflavone-7,8-dihydrodiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Naphthoflavone-7,8-dihydrodiol, also known as this compound, is a useful research compound. Its molecular formula is C19H14O4 and its molecular weight is 306.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Alpha-Naphthoflavone-7,8-dihydrodiol is a derivative of naphthoflavone and is primarily known for its role as an aryl hydrocarbon receptor (AhR) antagonist. It has been shown to influence several biological pathways, including oxidative stress responses and DNA damage mechanisms.
- Aryl Hydrocarbon Receptor Modulation : The compound acts as a ligand for the AhR, which is involved in the regulation of various genes responsible for xenobiotic metabolism. Studies indicate that it can enhance oxidative DNA damage in lung cells through reactive oxygen species (ROS) generation when interacting with polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene .
- Calcium Signaling : Research has demonstrated that this compound can induce rapid increases in intracellular calcium levels in lymphocytes, suggesting its potential role in modulating immune responses .
Toxicology Studies
This compound is extensively used in toxicological assessments to evaluate the effects of environmental pollutants on human health. Its ability to induce DNA strand breaks makes it a valuable tool in understanding the genotoxicity of PAHs .
Cancer Research
The compound is being investigated for its potential anti-cancer properties. It has been noted that alpha-Naphthoflavone derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:
- In studies involving human lung adenocarcinoma cells, this compound has shown significant effects on reducing cell viability and inducing DNA damage .
Pharmacological Applications
The compound's interaction with the AhR pathway suggests potential applications in drug development aimed at treating diseases influenced by this receptor. Its antioxidant properties also position it as a candidate for therapies targeting oxidative stress-related conditions .
Case Studies and Research Findings
Propriétés
Numéro CAS |
86126-12-7 |
|---|---|
Formule moléculaire |
C19H14O4 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
(7R,8R)-7,8-dihydroxy-2-phenyl-7,8-dihydrobenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H14O4/c20-15-9-8-13-12(18(15)22)6-7-14-16(21)10-17(23-19(13)14)11-4-2-1-3-5-11/h1-10,15,18,20,22H/t15-,18-/m1/s1 |
Clé InChI |
ZFNQPAAYAWNESF-CRAIPNDOSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)C(C(C=C4)O)O |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)[C@H]([C@@H](C=C4)O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)C(C(C=C4)O)O |
Key on ui other cas no. |
86126-12-7 |
Synonymes |
7,8-dihydroxy-alpha-naphthoflavone alpha-naphthoflavone-7,8-dihydrodiol ANF-7,8-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















